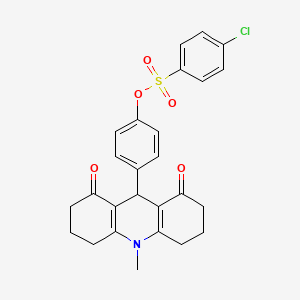

![molecular formula C20H17N3O4S B4585973 3-methyl-2-oxo-N-[4-(2-pyridinylmethyl)phenyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4585973.png)

3-methyl-2-oxo-N-[4-(2-pyridinylmethyl)phenyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Overview

Description

Sulfonamide compounds have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. This interest extends to the synthesis, structural characterization, and exploration of the chemical and physical properties of sulfonamide derivatives. The compound , a benzoxazole sulfonamide derivative, is part of this broader class of compounds.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of suitable sulfonyl chlorides with amines or ammonia. For structurally related compounds, methods include the condensation of sulfonamides with aldehydes, semicarbazide, and thiosemicarbazide, leading to a variety of heterocyclic structures (El‐Emary et al., 2002).

Molecular Structure Analysis

X-ray diffraction methods have been pivotal in determining the molecular structures of sulfonamide compounds, providing insights into their bonding nature and geometric arrangements. For instance, structural characterization of sulfonamide-derived ligands and their metal complexes has been achieved through such methods, elucidating their octahedral geometry (Chohan & Shad, 2011).

Scientific Research Applications

Antimalarial and Antiviral Applications

Research has shown the compound's relevance in the context of antimalarial activity. A study investigated sulfonamides' antimalarial properties, noting their effectiveness against Plasmepsin-1 and Plasmepsin-2, crucial in malaria pathology. Moreover, these compounds demonstrated potential against SARS-CoV-2, indicating a broader spectrum of antiviral activity. This highlights the compound's significance in designing antimalarial and possibly antiviral therapeutics (Fahim & Ismael, 2021).

Antimicrobial Activity

Another aspect of its application is in developing antimicrobial agents. The synthesis of new heterocyclic compounds containing the sulfonamido moiety has been explored for their potential as antibacterial agents. The synthesized compounds showed significant antibacterial activity, demonstrating the chemical's utility in creating new antimicrobial drugs (Azab, Youssef, & El‐Bordany, 2013).

Enzyme Inhibition for Cancer Therapies

The compound's role in enzyme inhibition, particularly carbonic anhydrases (CAs), has been studied for cancer therapy applications. Glycoconjugate benzene sulfonamides, related to the compound , have been assessed for their ability to inhibit human CA isozymes, offering insights into developing cancer therapies targeting hypoxic tumors (Wilkinson et al., 2006).

Material Science Applications

The compound's derivatives have also been investigated in material science, specifically in creating photosensitive poly(benzoxazole) materials. This research underscores the potential of such compounds in developing novel materials with specific light-sensitive properties, which could have applications in electronics and photovoltaics (Ebara, Shibasaki, & Ueda, 2002).

Anticancer Potential

Lastly, the compound's derivatives have been explored for their anticancer potential. A study focused on 1,2,3-Triazole derivatives containing the sulfonyl group, demonstrating moderate activity against various cancer cell lines. This suggests the compound's derivatives could be valuable in designing new anticancer agents (Salinas-Torres et al., 2022).

properties

IUPAC Name |

3-methyl-2-oxo-N-[4-(pyridin-2-ylmethyl)phenyl]-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-23-18-13-17(9-10-19(18)27-20(23)24)28(25,26)22-15-7-5-14(6-8-15)12-16-4-2-3-11-21-16/h2-11,13,22H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQOBLWZJQYWJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)CC4=CC=CC=N4)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2-oxo-N-[4-(pyridin-2-ylmethyl)phenyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4585891.png)

![2-{[4-benzyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585902.png)

![N-(5-chloro-2-methylphenyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4585916.png)

![2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4585917.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585933.png)

![3-(3-bromophenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4585935.png)

![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylonitrile](/img/structure/B4585938.png)

![4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4585962.png)

![2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4585975.png)